molecular formula C11H20ClNO2 B2616384 9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride CAS No. 2344679-96-3

9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride

Cat. No.: B2616384
CAS No.: 2344679-96-3
M. Wt: 233.74
InChI Key: JDXBENPNAFEAFO-UHFFFAOYSA-N
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Description

9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. Its distinctive molecular configuration, characterized by multiple spiro and heterocyclic rings, makes it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride typically involves multi-step organic reactions. The process often starts with the formation of the core spiro structure, followed by the introduction of the dioxane and azadispiro moieties. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the spiro rings. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer oxygen atoms.

Scientific Research Applications

9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a useful probe for investigating biological processes and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecan-4-one: A closely related compound with a similar spiro structure but different functional groups.

    9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane: Another analog with slight variations in its molecular configuration.

Uniqueness

9,12-Dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride stands out due to its hydrochloride salt form, which can enhance its solubility and stability. This unique feature makes it particularly useful in applications where solubility and stability are critical factors.

Properties

IUPAC Name

9,12-dioxa-3-azadispiro[4.2.48.25]tetradecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-3-11(13-7-8-14-11)4-2-10(1)5-6-12-9-10;/h12H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXBENPNAFEAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CCNC3)OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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